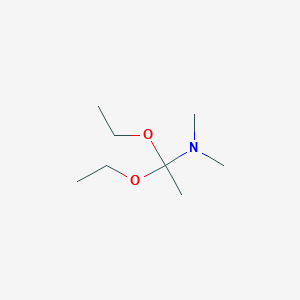

1,1-diethoxy-N,N-dimethylethanamine

Description

Significance and Role in Contemporary Organic Synthesis

In modern organic synthesis, 1,1-diethoxy-N,N-dimethylethanamine is valued as a powerful C1 synthon, a building block that contributes a single carbon atom to a new molecular framework. Its primary role is the formylation of active methylene (B1212753) and methyl groups to produce a wide array of intermediates, most notably enamines and enaminones. scirp.org These intermediates are pivotal in the construction of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules. scirp.orgliskonchem.com

The reagent's utility extends to the esterification of carboxylic acids and the protection of primary and secondary amines. chemicalbook.com A key advantage of using this compound is that its reactions often proceed under mild, non-acidic conditions. Upon reaction, it generates a basic ethoxide anion in situ, which can facilitate subsequent reaction steps without the need for an external base. organic-chemistry.org This characteristic makes it a preferred reagent in syntheses involving sensitive functional groups. It is also employed as a derivatization agent in gas chromatography to enhance the volatility of polar analytes like amino acids. chemicalbook.comresearchgate.net

Historical Context of its Development and Initial Research Applications

The study of amide acetals was pioneered by Hellmut Bredereck and his research group. While much of the early work focused on the related compound tert-butoxybis(dimethylamino)methane (Bredereck's Reagent), the underlying principles and synthesis strategies are analogous for this compound. The initial syntheses involved the O-alkylation of N,N-dimethylformamide (DMF) with agents like dimethyl sulfate (B86663), followed by treatment with a sodium alkoxide, in this case, sodium ethoxide. researchgate.netnih.gov

Another early and efficient method for the preparation of amide acetals involves the reaction of a Vilsmeier reagent—a halomethyleniminium salt formed from DMF and an acid chloride like phosphorus oxychloride—with two equivalents of a sodium alkoxide. organic-chemistry.orgresearchgate.net These early investigations established formamide (B127407) acetals as effective reagents for formylating active methylene compounds and for the synthesis of various heterocyclic systems, a role they continue to fulfill in contemporary chemistry. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-6-10-8(3,9(4)5)11-7-2/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFDMPZZAIRCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(N(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326712 | |

| Record name | 1,1-diethoxy-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19429-85-7 | |

| Record name | 1,1-diethoxy-N,N-dimethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1,1 Diethoxy N,n Dimethylethanamine

General Reaction Pathways of Amide Acetals

Amide acetals, in general, are highly reactive compounds that serve as valuable intermediates and reagents in organic synthesis. Their reactivity stems from the electron-donating nature of the nitrogen atom and the two alkoxy groups, which makes the central carbon atom electrophilic and susceptible to nucleophilic attack. The reactions of amide acetals often proceed through the formation of a resonance-stabilized alkoxyiminium ion intermediate.

Ketalisation Reactions with Carbonyl Compounds

While specific studies on the ketalisation of a wide range of carbonyl compounds using 1,1-diethoxy-N,N-dimethylethanamine are not extensively documented in readily available literature, the general reactivity of amide acetals suggests their potential in this transformation. The reaction would likely proceed via nucleophilic attack of the carbonyl oxygen on the central carbon of the amide acetal (B89532), followed by the elimination of dimethylamine (B145610) and subsequent reaction with a second equivalent of the carbonyl compound or an alcohol to form the ketal. The driving force for this reaction is the formation of a stable dimethylamine byproduct.

A related reaction is the Claisen-type reaction of N,N-dimethylacetamide dimethyl acetal with optically active trans-3-penten-2-ol, which has been investigated. sigmaaldrich.com

Esterification of Carboxylic Acids and Fatty Acids

This compound and its analogs, such as N,N-dimethylformamide diethyl acetal, are effective reagents for the esterification of carboxylic acids, including fatty acids. sigmaaldrich.com The reaction proceeds under mild conditions and offers an alternative to traditional acid-catalyzed esterification methods.

The mechanism involves the initial reaction of the carboxylic acid with the amide acetal to form a reactive intermediate. This intermediate then undergoes nucleophilic attack by an alcohol (if present) or rearranges to form the corresponding ester and N,N-dimethylacetamide. The ethoxy groups from the acetal are transferred to the carboxylic acid, forming the ethyl ester.

| Carboxylic Acid | Esterification Reagent | Product | Yield (%) | Reference |

| Various Fatty Acids | N,N-Dimethylformamide diethyl acetal | Fatty Acid Ethyl Esters | Not specified | sigmaaldrich.com |

This method is particularly useful for the esterification of sensitive substrates due to the neutral and mild reaction conditions.

Formation of Phenolic Ethers

The reaction of amide acetals with phenols provides a convenient method for the synthesis of phenolic ethers. Specifically, N,N-dimethylformamide dimethyl acetal has been shown to react with various p-substituted phenols to yield the corresponding methyl ethers. rsc.org The mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the amide acetal. This is followed by the elimination of dimethylamine and the formation of the phenolic ether. The reaction is generally efficient and proceeds under relatively mild conditions.

While direct data for this compound is scarce, its similar structure suggests it would react in a comparable manner to afford ethyl ethers of phenols.

Inversion Reactions of Hydroxy Steroids

Amide acetals have been explored for their utility in the inversion of configuration of hydroxy steroids. This transformation, known as the Walden inversion, is a crucial reaction in steroid chemistry. While specific examples detailing the use of this compound for this purpose are not readily found, the general principle involves the activation of the hydroxyl group by the amide acetal, followed by nucleophilic displacement with inversion of stereochemistry. The reaction likely proceeds through the formation of a reactive intermediate that is susceptible to SN2 attack. The efficiency and stereochemical outcome of such reactions are highly dependent on the steroid substrate and the reaction conditions.

Alkylation Reactions Catalyzed or Mediated by this compound

This compound and related amide acetals serve as effective alkylating agents, particularly for the alkylation of N-H containing compounds. The ethyl group from the ethoxy moiety is transferred to the nucleophilic nitrogen atom.

N-Alkylation of N-H Compounds

Amide acetals, including N,N-dimethylformamide dialkyl acetals, have been successfully employed for the N-alkylation of a variety of N-H compounds. sigmaaldrich.com This methodology has been applied to the N-alkylation of indoles and amides. rsc.orgnih.govrsc.orgderpharmachemica.comresearchgate.net

The reaction of 2-aminoindole-3-carbonitriles with N,N-dimethylformamide dialkylacetals has been investigated, leading to N1-alkylation of the indole (B1671886) ring. nih.gov The reaction proceeds through the formation of a reactive alkoxyiminium species. nih.gov

| N-H Compound | Alkylating Agent | Product | Yield (%) | Reference |

| 2-Aminoindole-3-carbonitriles | N,N-Dimethylformamide dialkylacetals | N1-Alkyl-2-aminoindole-3-carbonitriles | Not specified | nih.gov |

| Amides | Alcohols (via N-alkylation) | N-Alkyl amides | Good to excellent | rsc.orgresearchgate.net |

| Indoles | Alkenols (aza-Wacker type) | N-Alkylated indoles | High | nih.gov |

| Indoles | N-Tosylhydrazones (Cu-catalyzed) | N-Alkylated indoles | Moderate to good | rsc.org |

The use of amide acetals for N-alkylation offers an alternative to traditional methods that often require harsh bases or metal catalysts. The reactions are typically clean and provide good yields of the desired N-alkylated products.

N-Ethylation of Secondary Amines and Associated Mechanistic Ambiguities

The reaction of this compound with amines is more complex than a simple N-ethylation. Research indicates that the primary mode of reactivity involves the transfer of the CH3C(N(CH3)2) fragment rather than an ethyl group. The interaction with primary amines has been studied, revealing mechanistic ambiguities due to the formation of multiple products. nih.govsigmaaldrich.com

The condensation of a primary amine with this compound can lead to a mixture of two main products: an acetamidine (B91507) and an imidate ester. nih.govsigmaaldrich.com The formation of these products arises from the two potential leaving groups present in the acetal: an ethoxy group (-OEt) or a dimethylamino group (-NMe2).

The proposed mechanism involves the initial attack of the primary amine on the electrophilic central carbon of the acetal, forming a tetrahedral intermediate. This intermediate can then eliminate either an ethoxide ion to form an N,N,N'-trisubstituted acetamidinium (B1228376) ion, or a dimethylamine molecule to yield an imidate ester. The final products are obtained after subsequent reaction or deprotonation steps.

The distribution of these products is highly sensitive to the reaction conditions, highlighting the mechanistic ambiguity of the process. Factors influencing the reaction pathway include:

Temperature: Higher or lower temperatures can favor one pathway over the other.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states.

Amine Structure: The steric and electronic properties of the reacting amine play a crucial role in determining the product ratio. nih.govsigmaaldrich.com

Interestingly, the formation of the imidate ester can be suppressed. By conducting the reaction in the presence of excess dimethylamine, the equilibrium can be shifted to exclusively yield the acetamidine product. nih.gov This method provides a route to pure acetamidines, which can otherwise be difficult to isolate. nih.govsigmaaldrich.com While these studies focus on primary amines, the underlying principles of competing reaction pathways are relevant to reactions with secondary amines, which would be expected to yield corresponding tetrasubstituted acetamidinium salts or imidate esters.

Table 1: Products of Reaction between this compound and Primary Amines This table is a representation of the types of products formed based on the provided text.

| Reactant | Product Type 1 | Product Type 2 | Controlling Factors |

|---|---|---|---|

| Primary Amine | Acetamidine | Imidate Ester | Temperature, Solvent, Amine Structure, Excess Dimethylamine |

Me3SiCl-Promoted Alkylation Reactions

While specific examples of Me3SiCl-promoted alkylation of amines using this compound are not extensively documented in readily available literature, the use of silyl (B83357) chlorides as promoters in reactions involving related acetals is known. For instance, Me3SiCl has been employed in three-component coupling reactions involving the related N,N-dimethylformamide diethyl acetal for the synthesis of complex heterocyclic structures. This suggests a role for Me3SiCl in activating the acetal, likely by facilitating the departure of an ethoxy group to generate a more reactive electrophilic intermediate.

Separately, this compound has been utilized as a methylating agent for certain hydroxylated heterocycles. sigmaaldrich.com This reactivity, which involves a lactam-lactim tautomeric equilibrium, demonstrates the compound's ability to act as an alkylating agent, though not in the context of a simple amine alkylation.

Formylation and Aminomethylenation Reactions

This compound serves as an effective reagent for aminomethylenation, functioning as a "one-carbon inserting synthon" for the synthesis of various organic molecules, including amides and heterocycles. lookchem.comsigmaaldrich.com In these reactions, the acetal transfers a CH3C(NMe2) or a related moiety to a nucleophile.

A concrete example of this reactivity is the modification of chitin (B13524). The amino groups present in partially deacetylated chitin react with this compound to produce an "amidinated chitin". sigmaaldrich.com This transformation introduces an acetamidine functional group onto the polysaccharide backbone, modifying its chemical properties. This process is a clear demonstration of the aminomethylenation capability of the reagent.

Multi-Component Coupling Reactions Involving this compound

Amide acetals are valuable building blocks in multi-component reactions (MCRs) for the efficient construction of complex molecular architectures, particularly heterocycles. nih.govnih.gov

The synthesis of substituted pyridines often relies on the condensation of several components in a single pot. While direct examples detailing the use of this compound in well-established named pyridine (B92270) syntheses are scarce, the reactivity of the closely related N,N-dimethylformamide dimethyl acetal (DMF-DMA) is well-documented in this area. nih.govnih.gov For example, DMF-DMA is used in three-component reactions with 1,1-enediamines and 1,3-dicarbonyl compounds to afford highly functionalized 2-aminopyridine (B139424) derivatives. nih.gov The general principle involves the amide acetal acting as an electrophilic one-carbon synthon that participates in a cascade of reactions, including condensation and cyclization, to build the pyridine ring. Given the similar reactivity profiles, this compound is a potential candidate for analogous transformations.

Detailed research findings on the specific reaction of this compound with phosphine (B1218219) oxides to form (aminomethylene)bisphosphine oxides are not available in the reviewed literature. This represents an area where the reactivity of this particular acetal has not been fully explored or documented.

The synthesis of aminobisphosphonates is a field of significant interest due to their biological activities. frontiersin.org These compounds are typically prepared through methods like the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). frontiersin.orgnih.gov

There are no direct reports in the surveyed literature describing the reaction of this compound with diethyl phosphite to yield (aminomethylene)bisphosphonates. However, based on the known reactivity of amide acetals and the established methods for bisphosphonate synthesis, a plausible reaction pathway can be proposed. The reaction would likely proceed via the initial reaction of the acetal with diethyl phosphite to form an α-aminophosphonate intermediate. Subsequent reaction with a second equivalent of diethyl phosphite, potentially activated by the elimination of an ethoxy group, could lead to the desired bisphosphonate structure. This proposed pathway is analogous to syntheses that utilize amides or nitriles as starting materials for accessing 1-aminobisphosphonates. frontiersin.org A patented method for producing diethyl N,N-bis(2-hydroxyethyl) aminomethylphosphonate (B1262766) involves the reaction of diethyl phosphite with a cyclic aminal precursor, demonstrating the general feasibility of coupling amine-derived electrophiles with phosphites. google.com

Condensation Reactions Facilitated by this compound

This compound serves as a versatile C2-synthon, providing a two-carbon unit with an attached dimethylamino group. This functionality is key to its utility in various condensation reactions, leading to the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the ethoxy groups makes the central carbon atom highly electrophilic upon the loss of an ethoxide ion, facilitating reactions with a wide range of nucleophiles.

Cyclocondensations for Annulation of Aromatic Rings (e.g., Pyridoacridines)

The annulation of aromatic rings is a powerful strategy for the synthesis of polycyclic aromatic and heteroaromatic systems. While specific examples detailing the use of this compound for the synthesis of pyridoacridines are not extensively documented, the reactivity of related amide acetals suggests its potential in such transformations.

The general mechanism would likely involve the reaction of an amino-substituted aromatic precursor with this compound. The initial step is the formation of an enamine or a related reactive intermediate. This intermediate can then undergo an intramolecular cyclization, followed by elimination and aromatization to yield the annulated product. For instance, in a hypothetical synthesis of a pyridoacridine derivative, a suitable aminonaphthyl derivative could be envisioned to react with this compound to build the pyridine ring.

Hypothetical Reaction Scheme for Pyridoacridine Synthesis:

Step 1: Reaction of an aminonaphthyl precursor with this compound to form an N,N-dimethyl-N'-(naphthyl)acetamidine intermediate.

Step 2: Intramolecular cyclization of the intermediate, attacking an adjacent aromatic carbon.

Step 3: Elimination of dimethylamine and subsequent aromatization to form the final pyridoacridine core.

This approach is analogous to the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) in the synthesis of various heterocyclic systems. researchgate.net

Condensation with Substituted Indole-3-carbonitriles

The reaction of this compound with nucleophiles such as those derived from indole systems can lead to a variety of functionalized heterocyclic compounds. While direct literature on its reaction with substituted indole-3-carbonitriles is scarce, the expected reactivity would involve the nucleophilic character of the indole ring or a functional group attached to it.

A plausible reaction pathway would involve the activation of a position on the indole ring, followed by condensation with this compound. For instance, a methyl group at the 2-position of an indole-3-carbonitrile could be deprotonated to form a nucleophile that attacks the acetal. This would lead to the formation of a new carbon-carbon bond and the introduction of a dimethylamino-ethenyl side chain, a versatile intermediate for further cyclizations.

| Starting Material | Reagent | Product | Potential Application |

| 2-Methylindole-3-carbonitrile | This compound | 2-(2-(Dimethylamino)prop-1-en-1-yl)indole-3-carbonitrile | Intermediate for fused pyridino-indoles |

| Indole-3-acetonitrile | This compound | 2-Cyano-3-(dimethylamino)but-2-enenitrile | Precursor for substituted pyridines |

This table presents hypothetical reaction products based on known reactivity patterns of similar compounds.

Reactions with Ethyl Pyruvate (B1213749) in Heterocyclic Synthesis

Ethyl pyruvate possesses multiple reactive sites, including an ester and a ketone carbonyl group, as well as an adjacent methyl group that can be activated. The reaction with this compound could proceed through several pathways depending on the reaction conditions.

One likely pathway is the condensation of the enolate of ethyl pyruvate with the electrophilic carbon of the acetal. This would result in the formation of a new carbon-carbon bond and the introduction of a vinylogous amide functionality. Such an intermediate is a valuable precursor for the synthesis of various heterocycles, including pyridones and other nitrogen-containing ring systems, through subsequent cyclization reactions with a suitable nitrogen source like ammonia (B1221849) or an amine. While specific studies on this reaction are not prominent, the self-condensation of ethyl pyruvate is a known process, and the introduction of a reactive partner like this compound would be expected to lead to cross-condensation products. nasa.gov

Role as a Protecting Group Strategy in Complex Organic Syntheses

The acetal functionality within this compound suggests its potential utility in protecting group chemistry, although it is not as commonly employed for this purpose as simpler acetals or ketals.

Protection of Carbonyl Functionalities

In principle, this compound could be used to protect carbonyl groups, particularly aldehydes and ketones, by converting them into the corresponding N,N-dimethylamino acetals or ketals. However, this application is not well-documented, likely due to the higher reactivity of this reagent compared to standard diols like ethylene (B1197577) glycol used for acetal formation. The presence of the dimethylamino group can influence the stability and reactivity of the resulting protected group, potentially making it more labile or susceptible to side reactions.

Standard acetal protection is a well-established method for masking the reactivity of carbonyl groups towards nucleophiles and bases. organic-chemistry.orgyoutube.com The formation of acetals is typically acid-catalyzed and reversible. youtube.com

| Carbonyl Compound | Protecting Reagent | Protected Form |

| Aldehyde (R-CHO) | Ethylene Glycol | 1,3-Dioxolane derivative |

| Ketone (R-CO-R') | Ethylene Glycol | 1,3-Dioxolane derivative |

| Aldehyde (R-CHO) | This compound (Hypothetical) | R-CH(OEt)N(Me)2 |

This table illustrates a hypothetical protection scheme alongside a standard method.

Temporary Blocking of Amines and Other Functional Groups

The electrophilic nature of this compound allows it to react with primary and secondary amines to form amidines. This transformation can serve as a method for the temporary protection or modification of amine functionality. The resulting amidine is generally stable under neutral and basic conditions but can be cleaved under acidic conditions to regenerate the amine.

This strategy can be useful in multistep syntheses where the reactivity of an amine needs to be temporarily masked. Furthermore, the introduction of the dimethylaminomethylene group can alter the electronic properties and solubility of the parent molecule, which can be advantageous in certain synthetic steps. While specific examples utilizing this compound for this purpose are not widespread, the formation of amidines from amines and amide acetals is a known reaction. nih.gov

Applications of 1,1 Diethoxy N,n Dimethylethanamine in Advanced Organic Synthesis

Synthesis of Complex Natural Products and Analogues

The construction of complex natural products often requires precise and efficient methods for ring formation and functional group installation. 1,1-Diethoxy-N,N-dimethylethanamine has proven to be an invaluable tool in this endeavor, particularly in the total synthesis of alkaloids. ingentaconnect.combenthamdirect.com

Marine pyridoacridine alkaloids are a class of natural products known for their significant biological activities. The total synthesis of these complex molecules represents a considerable challenge in organic chemistry. Dimethylformamide acetals, including this compound, have been instrumental in the annulation of the pyridine (B92270) ring system, which is a core structural feature of these alkaloids. ingentaconnect.combenthamdirect.com The reagent's ability to react with active methylene (B1212753) groups allows for the formation of enamine intermediates, which can then be cyclized to form the desired heterocyclic ring. This strategy has been a key step in the synthetic routes leading to complex alkaloids like Ascididemin and Eilatin. ingentaconnect.combenthamdirect.com

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of efficient methods for their synthesis is a central theme in organic chemistry. This compound has emerged as a powerful reagent for the construction of a wide variety of heterocyclic systems. ingentaconnect.combenthamdirect.com

Indole-3-carboxaldehyde and its derivatives are important precursors for the synthesis of various biologically active molecules and indole (B1671886) alkaloids. researchgate.netnih.gov While classical methods like the Vilsmeier-Haack reaction are commonly used for the formylation of indoles, this compound offers an alternative approach. orgsyn.org It can be used in the preparation of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, which are valuable intermediates for further transformations into more complex indole derivatives. sigmaaldrich.com

Table 1: Synthesis of Indole-3-carboxaldehyde Derivatives

| Precursor | Reagent | Product | Significance | Reference |

| Indole | This compound | Methyl/Ethyl 3-dimethylamino-2-(indol-3-yl)propenoate | Intermediate for complex indole synthesis | sigmaaldrich.com |

| Indole | Phosphorus oxychloride, Dimethylformamide | Indole-3-carboxaldehyde | Vilsmeier-Haack formylation | orgsyn.org |

Pyrimidine (B1678525) and pyridine rings are core structures in many biologically active compounds. This compound facilitates the synthesis of these heterocycles through condensation reactions. ingentaconnect.combenthamdirect.com For instance, it reacts with active methylene compounds to form enamines, which can then be cyclized with appropriate reagents to yield substituted pyridines. researchgate.net This methodology is crucial for creating libraries of pyridine-based compounds for drug discovery. Similarly, the reagent is employed in the construction of pyrimidine rings, often through multi-step sequences that leverage its ability to introduce a formyl group or its equivalent. ingentaconnect.combenthamdirect.comnih.gov

Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov The synthesis of pyrazole (B372694) derivatives can be achieved through various routes, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.gov this compound can be utilized to generate the necessary enaminone intermediates from ketones. researchgate.net These intermediates then undergo cyclization with hydrazines to afford the target pyrazole structures. This approach allows for the synthesis of a library of pyrazoles for biological evaluation. researchgate.net

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry. encyclopedia.pub The most common method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov While not a direct reactant in the classical quinoxaline (B1680401) synthesis, this compound can be used to synthesize precursors to the 1,2-dicarbonyl component, thereby enabling access to a wider range of substituted quinoxalines.

Table 2: Heterocyclic Systems Synthesized Using this compound

| Heterocyclic System | Synthetic Utility of the Reagent | Key Intermediates | References |

| Pyridine Scaffolds | Annulation of the pyridine ring | Enamines | ingentaconnect.combenthamdirect.comresearchgate.net |

| Pyrimidine Scaffolds | C1 building block for ring construction | Formylated precursors | ingentaconnect.combenthamdirect.com |

| Pyrazole Derivatives | Formation of enaminone precursors | Enaminones from ketones | researchgate.net |

Synthesis of Biologically Relevant Molecules

The reactivity of this compound makes it a versatile building block for synthesizing molecules of biological and medicinal importance. It primarily functions as a one-carbon or a three-carbon synthon, enabling the construction of various heterocyclic systems that form the core of many therapeutic agents.

Precursors for Pharmaceutical and Agrochemical Intermediates

A significant application of this compound is in the synthesis of heterocyclic compounds, which are foundational structures in numerous pharmaceuticals and agrochemicals. consensus.appfishersci.casigmaaldrich.com Its role as a reagent for the synthesis of amides, diacylamines, and various heterocycles is well-documented. sigmaaldrich.comsigmaaldrich.com

One of the most prominent uses of this amide acetal (B89532) is in the construction of the pyrimidine ring system. mdpi.comscirp.org Pyrimidines are a critical class of N-heterocycles found in a vast array of biologically active compounds, including antiviral drugs, anticancer agents, and herbicides. This compound reacts with compounds containing active methylene groups (compounds with a CH₂ group flanked by two electron-withdrawing groups) to form enamine intermediates. These intermediates can then undergo cyclization reactions to yield substituted pyrimidines. For instance, it serves as a one-carbon inserting synthon in the preparation of pyrimido[1,2-a] consensus.appfishersci.camdpi.comtriazin-6-ones. fishersci.casigmaaldrich.com

The general reactivity pattern involves the reaction of the amide acetal with a suitable nitrogen-containing precursor, such as an amidine, to construct the pyrimidine core. This strategy provides an efficient route to polysubstituted pyrimidines that are otherwise challenging to synthesize, making this compound a key intermediate for building blocks in drug discovery and agrochemical development. mdpi.comresearchgate.net

| Reactant Type | Reagent | Resulting Heterocycle | Significance | Reference |

|---|---|---|---|---|

| Active Methylene Compound | This compound | Substituted Pyrimidines | Core structure in pharmaceuticals and agrochemicals. | mdpi.comscirp.org |

| Amidine | This compound | Pyrimido[1,2-a] consensus.appfishersci.camdpi.comtriazin-6-ones | Complex heterocyclic systems for medicinal chemistry. | fishersci.casigmaaldrich.com |

Development of Novel Kinase Inhibitors

While the pyrimidine scaffold is a common feature in many kinase inhibitors, direct and specific examples of this compound being used in the synthesis of novel kinase inhibitors are not extensively documented in readily available scientific literature. Kinase inhibitors are a crucial class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The synthesis of these complex molecules often involves the construction of heterocyclic cores, a known application of amide acetals. However, specific synthetic routes for named kinase inhibitors that explicitly utilize this compound as a key reagent are not prominently reported.

Chemical Modifications in Biomolecular Research

The unique reactivity of this compound also lends itself to specialized applications in biomolecular research, particularly where selective chemical modification or protection is required.

Derivatization in Nucleoside and Oligonucleotide Synthesis

The derivatization of nucleosides and oligonucleotides is essential for developing therapeutic nucleic acids and for studying their biological functions. While amide acetals are known to react with hydroxyl groups, specific, documented applications of this compound for the routine derivatization of nucleosides or for use in oligonucleotide synthesis are not widely reported in the scientific literature. The synthesis of these biomolecules requires highly specific and mild reaction conditions to avoid unwanted side reactions on the sensitive base and sugar moieties.

Prevention of Unwanted Alkylation in Complex Systems

A key application of this compound in complex syntheses is its ability to react with active methylene groups, thereby protecting them from unwanted reactions such as alkylation. In a multi-step synthesis, it is often necessary to temporarily block a reactive site on a molecule to ensure that another part of the molecule can be modified selectively.

| Functionality to Protect | Reaction with this compound | Resulting Protected Group | Benefit |

|---|---|---|---|

| Active Methylene Group (-CH₂-) | Condensation | Enamine/Vinologous Amide | Prevents unwanted alkylation or acylation at the methylene position. |

Role in the Functionalization of Organic Molecules

Formylation of Ketones and Esters

The reaction of this compound with ketones and esters containing α-hydrogens is a direct and efficient method for producing β-dicarbonyl synthons. The product of this formylation is an enaminone (from a ketone) or an enamino-ester (from an ester). These products are highly valuable intermediates because the enamine moiety can be easily hydrolyzed under acidic conditions to reveal a β-aldehyde, or it can be used as a handle for further transformations. researchgate.net

Preparation of Enamines and Vinylogous Compounds

The formation of an enamine is the primary outcome of the reaction between this compound and any CH-acidic compound. These electron-rich alkenes are versatile intermediates in their own right. The dimethylamino group is an excellent leaving group, allowing the enamine to act as a masked aldehyde or ketone. They can undergo electrophilic substitution at the α-carbon or act as dienophiles in Diels-Alder reactions. This reactivity makes the reagent a key first step in many multi-step synthetic sequences designed to build molecular complexity. scirp.orgresearchgate.net

Theoretical and Computational Chemistry Approaches in 1,1 Diethoxy N,n Dimethylethanamine Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for studying the intricate details of chemical reactions involving 1,1-diethoxy-N,N-dimethylethanamine. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of reaction pathways and the elucidation of the underlying mechanisms. These calculations are crucial for understanding how the molecule interacts with various substrates and for predicting the feasibility of different reaction outcomes.

Characterization of Alkoxyiminium Ion Intermediates

A key aspect of the reactivity of this compound is its ability to generate highly reactive alkoxyiminium ion intermediates. The formation of these transient species is a critical step in many reactions catalyzed or initiated by the amide acetal (B89532). DFT calculations have been instrumental in characterizing the structure, stability, and electronic properties of these intermediates.

Theoretical studies on analogous N,N-dimethylformamide acetals suggest that the dissociation of an alkoxide group from the parent molecule leads to the formation of a resonance-stabilized alkoxyiminium cation. Computational models can predict the bond lengths and charge distribution within this cation, highlighting the electrophilic nature of the central carbon atom. This electrophilicity is the driving force for its subsequent reactions with nucleophiles.

Table 1: Calculated Properties of a Representative Alkoxyiminium Ion Intermediate

| Property | Calculated Value |

| C-N Bond Length (Å) | ~1.30 |

| C-O Bond Length (Å) | ~1.25 |

| Mulliken Charge on Carbon | Positive |

| Mulliken Charge on Nitrogen | Positive |

| Mulliken Charge on Oxygen | Negative |

Note: The values presented are representative and derived from DFT calculations on analogous systems. Specific values for the intermediate from this compound would require dedicated computational studies.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a valuable concept in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would reveal the nucleophilic character of the nitrogen and oxygen atoms due to their lone pairs of electrons, represented by regions of negative electrostatic potential. Conversely, the acetal carbon atom is expected to be part of a region with a less negative or even slightly positive potential, making it the primary site for nucleophilic attack, especially upon formation of the alkoxyiminium ion. This analysis helps in rationalizing the observed reaction patterns where the molecule acts as an electrophile.

Computational Studies on Reactivity, Selectivity, and Regioselectivity

Computational chemistry provides significant insights into the reactivity, selectivity, and regioselectivity of reactions involving this compound. Through the calculation of activation energies for different possible reaction pathways, researchers can predict which products are kinetically favored.

For instance, in reactions with unsymmetrical nucleophiles, DFT calculations can determine the transition state energies for attack at different sites, thereby predicting the regioselectivity of the reaction. Similarly, in cases where stereoisomers can be formed, computational models can help in understanding the origins of stereoselectivity by analyzing the energies of diastereomeric transition states. While specific computational studies on the regioselectivity of this compound are not extensively documented in publicly available literature, the principles of using DFT to probe these aspects are well-established. nih.gov

Integration with Machine Learning Models for Synthetic Pathway Design and Prediction

The integration of computational chemistry with machine learning (ML) is a rapidly advancing field with the potential to revolutionize synthetic chemistry. nih.gov ML models can be trained on large datasets of reaction data, including computed properties from DFT calculations, to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. researchgate.netrsc.org

In the context of this compound, machine learning models could be developed to:

Predict Reactivity: By training on a database of reactions involving various amide acetals and nucleophiles, an ML model could predict whether a new combination of reactants will lead to a successful reaction.

Forecast Regioselectivity: ML models, incorporating descriptors derived from DFT calculations such as atomic charges and Fukui functions, can be trained to predict the major regioisomer in reactions where multiple outcomes are possible. sigmaaldrich.com

Design Synthetic Pathways: By combining knowledge of the reactivity of this compound with retrosynthetic analysis algorithms, ML tools could propose multi-step synthetic routes to target molecules that utilize this versatile reagent.

While the application of such integrated models specifically to this compound is still an emerging area, the foundational work in applying machine learning to chemical synthesis suggests a promising future for the computer-aided design of reactions involving this and other important chemical building blocks. shd-pub.org.rs

Q & A

Q. What are the standard synthetic routes for 1,1-diethoxy-N,N-dimethylethanamine, and what analytical techniques confirm its purity?

While the provided evidence does not explicitly detail its synthesis, acetal formation strategies can be inferred. A plausible route involves reacting dimethylamine with diethyl acetaldehyde or a derivative under acid catalysis. Post-synthesis purification often employs column chromatography with solvent systems like cyclohexane/ethyl acetate containing 1% N,N-dimethylethanamine to mitigate tailing and improve resolution . Analytical confirmation includes:

Q. How is this compound characterized using spectroscopic methods?

- NMR : The ethoxy groups (CH₂CH₃) appear as quartets (~1.2 ppm for CH₃ and ~3.5–3.7 ppm for OCH₂), while the N,N-dimethyl protons resonate as a singlet (~2.2 ppm) .

- IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm acetal and amine functionalities.

- MS : The base peak corresponds to the molecular ion [C₇H₁₇NO₂]⁺, with fragmentation patterns matching NIST’s 3D structure .

Advanced Research Questions

Q. What computational approaches are recommended to model the reactivity of this compound in nucleophilic reactions?

Density functional theory (DFT) with basis sets like 6-311G** is effective for studying its electronic structure and reaction pathways. For example:

- Transition state analysis for acetal hydrolysis can be modeled using MPWB1K/6-31+G(d,p) to identify energy barriers .

- Solvent effects (e.g., THF or dodecane) are incorporated via self-consistent reaction field (SCRF) models to simulate solvolysis kinetics .

Q. How can researchers resolve contradictions in reported physicochemical properties across literature sources?

Cross-validation strategies include:

- Multi-technique analysis : Combine NMR, X-ray crystallography (if crystalline), and high-resolution MS to confirm molecular weight and functional groups .

- Thermogravimetric analysis (TGA) : Assess decomposition profiles to resolve discrepancies in melting points or stability claims .

- Database alignment : Use authoritative sources like NIST Chemistry WebBook for spectral data and CAS registry for nomenclature consistency .

Q. What methodologies optimize the use of this compound as a reagent in multi-step syntheses?

- Purification : Employ gradient elution (cyclohexane/ethyl acetate with 1% N,N-dimethylethanamine) to separate byproducts during column chromatography .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent acetal hydrolysis. Anhydrous solvents (e.g., THF) are critical for reactions requiring acid sensitivity .

- Reaction monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track amine intermediates .

Q. What are the challenges in analyzing degradation products of this compound under acidic conditions?

Acidic hydrolysis generates N,N-dimethylamine and acetaldehyde derivatives. Key steps include:

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., m/z 45 for protonated dimethylamine).

- Kinetic studies : Monitor hydrolysis rates using UV-Vis spectroscopy at λ ~260 nm for carbonyl formation .

- Quantum mechanical modeling : Predict degradation pathways using DFT to guide experimental validation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.